molecular formula C10H7NO2 B181648 2-Nitronaphthalene CAS No. 581-89-5

2-Nitronaphthalene

Cat. No.: B181648
CAS No.: 581-89-5
M. Wt: 173.17 g/mol
InChI Key: ZJYJZEAJZXVAMF-UHFFFAOYSA-N
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Description

2-Nitronaphthalene (C₁₀H₇NO₂, molecular weight 173.16 g/mol) is a nitro-substituted polycyclic aromatic hydrocarbon (NPAH) formed via the nitration of naphthalene. It is structurally characterized by a nitro group (-NO₂) at the 2-position of the naphthalene ring system (Figure 1) . While 1-nitronaphthalene is the major product of naphthalene nitration (due to resonance stabilization of the intermediate carbocation), this compound is a minor product (~2–3% yield) . Industrially, it is primarily a by-product of 1-nitronaphthalene synthesis, though it can also be produced via the Bucherer reaction using 2-naphthol .

This compound is insoluble in water, denser than water (1.33 g/cm³), and appears as a yellow crystalline solid . It is recognized as an environmental contaminant, with sources including diesel engine emissions, atmospheric reactions of naphthalene with nitrogen oxides (NO₃) or hydroxyl radicals (OH·), and secondary organic aerosol formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene can be synthesized through the nitration of naphthalene. this method yields very low amounts of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the nitration of naphthalene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer. The product is then purified through crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Precursor for Other Compounds:
2-Nitronaphthalene serves as an important precursor in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. It can be reduced to form 2-naphthylamine, which is used in dye manufacturing and as an intermediate in pharmaceuticals .

Nitration Reactions:
The compound can undergo further nitration to produce derivatives such as 1,5-dinitronaphthalene. This property is exploited in the synthesis of more complex aromatic compounds used in materials science and organic electronics .

Environmental Chemistry

Air Quality Studies:
Research indicates that this compound is present in ambient air due to its formation from the gas-phase reaction of naphthalene with nitrogen oxides. Studies have shown its concentration levels can reach up to 1.1 ng/m³ in urban environments, highlighting its relevance in atmospheric chemistry and air quality monitoring .

Photochemical Reactions:
The compound participates in photochemical reactions that can lead to the formation of secondary pollutants. Its interaction with solar radiation affects the optical properties of atmospheric brown carbon, which has implications for climate modeling and environmental impact assessments .

Toxicology and Health Studies

Toxicological Assessments:
this compound has been studied for its potential health effects, particularly concerning mutagenicity and carcinogenicity. In laboratory settings, it has shown mutagenic effects on human lymphoblastoid cell lines, raising concerns about its safety in consumer products .

Animal Studies:
In animal studies, exposure to this compound has resulted in the detection of metabolites linked to potential carcinogenic pathways. For instance, male Wistar rats administered the compound exhibited urinary excretion of metabolites associated with tumorigenesis .

Case Studies

StudyFindingsImplications
Bryan et al., 1964Mice implanted with cholesterol pellets containing this compound showed tumorigenic responses after prolonged observation.Suggests potential carcinogenic risk associated with long-term exposure.
Kadlubar et al., 1981Rats excreted specific metabolites after oral administration of this compound, indicating metabolic activation.Highlights the need for further investigation into metabolic pathways and health risks.
Atkinson et al., 1989Investigated gas-phase atmospheric chemistry of nitronaphthalenes, revealing their role in forming secondary pollutants.Important for understanding urban air quality dynamics and regulatory measures.

Mechanism of Action

The mechanism of action of 2-nitronaphthalene involves its ability to undergo intersystem crossing, a process where the molecule transitions from a singlet state to a triplet state. This transition is facilitated by the presence of the nitro group, which enhances spin-orbit coupling. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and proteins, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

1-Nitronaphthalene vs. 2-Nitronaphthalene :

  • Nitration Selectivity : The nitration of naphthalene favors 1-nitronaphthalene due to the formation of a resonance-stabilized carbocation intermediate with seven resonance contributors, four of which retain aromaticity in the second ring. In contrast, this compound forms a less stable intermediate with only two aromatic resonance contributors .
  • Diels-Alder Reactivity : In ionic liquid-mediated Diels-Alder reactions, 1-nitronaphthalene yields 65% 2-hydroxyphenanthrene, while this compound produces 43% 3-hydroxyphenanthrene under identical conditions .

Dinitronaphthalenes :

Environmental Occurrence and Sources

Compound Primary Sources Environmental Abundance (Relative to ΣNPAHs)
This compound Diesel emissions, atmospheric OH·/NO₃ reactions ~1–2% in urban particulates
1-Nitronaphthalene Direct emissions (combustion) Higher abundance than 2-nitro isomer
2-Nitrobiphenyl Unknown 23% median contribution to ΣNPAHs
3-Nitrobenzanthrone Combustion processes Highly mutagenic but low environmental prevalence

This compound is less abundant than 1-nitronaphthalene in ambient air but is more closely linked to secondary atmospheric reactions .

Toxicity and Mutagenicity

Compound Mutagenicity (Salmonella typhimurium) Carcinogenicity (Experimental) Occupational Hazard Status
This compound Mutagenic in TA98, TA100; not in TA97 Papillomas in monkey bladder (limited evidence) Recognized carcinogen
1-Nitronaphthalene Data not available No conclusive evidence Not listed
3-Nitrobenzanthrone 2–4× more potent than this compound Strong mutagen in human cell lines Under investigation

Its occupational hazard status contrasts with 1-nitronaphthalene, which lacks similar regulatory recognition.

Photochemical Behavior

  • This compound : Exhibits ultrafast intersystem crossing (ISC) to triplet states via two distinct pathways, attributed to minimal electronic and nuclear reorganization during excitation . This property is critical in atmospheric photodegradation and energy dissipation.
  • 1-Nitronaphthalene : Photochemical data are less studied, but its ISC efficiency is presumed lower due to differences in nitro group orientation and resonance effects .

Biological Activity

2-Nitronaphthalene (2NN) is a nitroaromatic compound that has garnered attention due to its biological activity, particularly its mutagenic and genotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of 2NN, focusing on its mechanisms of action, mutagenicity, and potential health implications.

This compound is produced primarily through the nitration of naphthalene and is commonly found in environmental samples, particularly in emissions from diesel engines and during atmospheric reactions involving naphthalene. Its chemical structure contributes to its reactivity and biological interactions.

Mutagenicity and Genotoxicity

Mutagenic Effects
Research indicates that 2NN exhibits significant mutagenic activity. It has been shown to induce mutations in various bacterial strains, including Salmonella typhimurium strains TA98 and TA100, which are commonly used in the Ames test for assessing mutagenicity. The compound's mutagenic potency is influenced by metabolic activation facilitated by cytochrome P450 enzymes.

  • Ames Test Results : In a study using the Ames bacterial reversion assay, 2NN was identified as a mutagenic atmospheric reaction product of naphthalene . It demonstrated higher mutagenic activity in strain TA100 compared to TA98 .

Genotoxic Mechanisms
The genotoxicity of 2NN has been further explored using human lymphoblastoid cell lines. In these studies, the compound induced mutations at the thymidine kinase (tk) locus, dependent on metabolic activities provided by transfected plasmids encoding cytochrome P450 enzymes . Notably, no significant induction of mutants was observed in control cell lines lacking these enzymes.

Case Studies and Experimental Findings

  • Cell Line Studies :
    • In experiments with MCL-5 cells (transfected with cytochrome P450), 2NN induced mutagenesis at the tk locus, confirming its activation through oxidative metabolism .
    • The h1A1v2 cell line, containing cytochrome P450 1A1, also showed similar results, indicating that this isozyme can activate 2NN into a mutagenic species .
  • Animal Studies :
    • In animal models, 2NN has been administered via oral routes leading to the excretion of various metabolites such as 2-amino-1-naphthyl sulfate and N-hydroxy-2-naphthylamine . These metabolites have been associated with tumorigenesis in experimental animals.
    • A bladder implantation study in mice showed that those receiving implants containing 2NN had observable effects over prolonged periods .

Summary Table of Biological Activity

Biological Activity Study Reference
Mutagenicity in S. typhimurium
Induction of mutations at tk locus
Metabolic activation by cytochrome P450
Carcinogenic potential in animal studies

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the mutagenic potential of 2-Nitronaphthalene in bacterial and mammalian systems?

To evaluate mutagenicity, use Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix) . For mammalian systems, employ Syrian hamster embryo cell transformation assays or rat hepatocyte unscheduled DNA synthesis (UDS) tests, noting that this compound shows negative UDS results but positive morphological transformations . Dose-response relationships should be established using concentrations validated in prior studies (e.g., 125–1300 mg/kg in murine host-mediated assays) .

Q. How should researchers design in vitro studies to evaluate the metabolic pathways of this compound in mammalian hepatocytes?

Isolate hepatocytes from rodent models (rats/mice) and expose them to this compound at sub-cytotoxic concentrations. Use HPLC or LC-MS to identify metabolites like 2-naphthylamine, a known carcinogenic derivative . Include controls with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to confirm enzymatic involvement . Parallel assays measuring glutathione depletion can assess detoxification pathways .

Q. What are the standard protocols for quantifying this compound in environmental samples such as diesel emissions or ambient air?

Collect particulate matter using high-volume air samplers with quartz filters. Extract samples via Soxhlet extraction (dichloromethane/acetone) and analyze using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection . Calibrate against certified standards and validate recovery rates with spiked samples. Report concentrations in ng/m³, accounting for photodegradation artifacts during sampling .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting carcinogenic effects of this compound in primate models versus null results in rodent implantation studies?

Discrepancies may arise from species-specific metabolic differences (e.g., primate vs. murine CYP450 activity) or route-specific bioavailability (oral vs. bladder implantation) . Conduct comparative pharmacokinetic studies measuring tissue-specific adduct formation (e.g., DNA adducts in bladder epithelium) . Re-evaluate dosing regimens: primate studies used prolonged oral administration, whereas rodent implants may lack sustained exposure . Apply the Risk of Bias framework (e.g., randomization, outcome reporting) to assess methodological rigor in conflicting studies .

Q. What advanced kinetic modeling approaches are suitable for predicting the atmospheric lifetime and degradation products of this compound under varying environmental conditions?

Implement the Carbon Bond-4 (CB-4) photochemical mechanism in smog chamber simulations to model daytime NO₃ radical reactions and nighttime OH radical pathways . Parameterize degradation rates using experimental data (e.g., this compound’s half-life under UV vs. dark conditions) . Validate models against field data from urban/industrial sites, incorporating partitioning coefficients (KOA, Kp) for aerosol-phase vs. gas-phase behavior .

Q. What criteria should be applied to assess the confidence level and risk of bias in toxicological studies investigating this compound exposure outcomes?

Use standardized questionnaires to evaluate:

  • Randomization : Was dose allocation concealed?
  • Outcome reporting : Were all endpoints (e.g., tumor incidence, DNA damage) fully disclosed?
  • Confounders : Were variables like age, sex, and co-exposures controlled? Rate confidence as High (4/4 criteria met), Moderate (3/4), or Low (≤2/4) . For epidemiological data, prioritize studies with biomarker-validated exposure metrics (e.g., urinary 2-naphthylamine) over self-reported data .

Q. Methodological Notes

  • Reproducibility : Document experimental conditions (e.g., S9 batch, photolysis light intensity) to enable replication .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and tumor burden monitoring .
  • Data Integration : Use systematic review frameworks (e.g., ATSDR’s Levels of Evidence) to synthesize conflicting results into hazard classifications .

Properties

IUPAC Name

2-nitronaphthalene
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InChI

InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
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InChI Key

ZJYJZEAJZXVAMF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID2073198
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Molecular Weight

173.17 g/mol
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Physical Description

2-nitronaphthalene is a yellow crystalline solid. Mp: 76 °C; bp: 315 °C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment., Colorless solid; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS., Colorless solid.
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Boiling Point

304 °C
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble
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Vapor Density

Relative vapor density (air = 1): 5.89
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Vapor Pressure

0.000258 [mmHg], Vapor pressure, kPa at 25 °C: 0.000032
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CAS No.

581-89-5
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Melting Point

174 °F (NIOSH, 2023), 79 °C, 174 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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